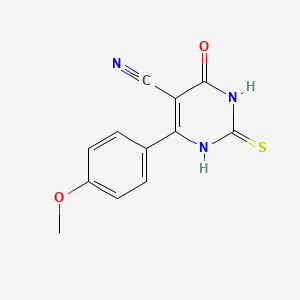

6-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c1-17-8-4-2-7(3-5-8)10-9(6-13)11(16)15-12(18)14-10/h2-5H,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEWDUZAXRERFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137376 | |

| Record name | 1,2,3,4-Tetrahydro-6-(4-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70638-54-9 | |

| Record name | 1,2,3,4-Tetrahydro-6-(4-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70638-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-(4-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea and malononitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells and inhibiting cell cycle progression. This is largely attributed to the presence of the thioxo group, which enhances its interaction with cellular targets.

- Case Studies : In vitro studies have shown that certain analogues of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antibacterial Properties

The antibacterial potential of 6-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has also been explored:

- Spectrum of Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this structure have shown activity against Staphylococcus aureus and Escherichia coli.

- Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antifungal Activity

The antifungal properties of this compound are significant as well:

- Efficacy Against Fungi : Research indicates that it exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger. The inhibition rates are comparable to established antifungal agents like griseofulvin.

- Testing Methodology : The antifungal activity was assessed using the microdilution method, revealing that several derivatives showed excellent inhibition rates against these pathogens .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties:

Synthetic Methodologies

The synthesis of this compound involves several key steps:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Thiourea + Ethyl cyanoacetate |

| 2 | Cyclization | Aldehyde + Urea/Thiourea |

| 3 | Modification | Substitution reactions with various amines |

These steps highlight the versatility in synthesizing derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s thioxo and carbonitrile groups are likely involved in forming strong interactions with the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine derivatives exhibit significant structural and functional diversity based on substituents. Below is a detailed comparison of the target compound with structural analogs:

Structural and Electronic Comparisons

| Compound Substituent (Position 6) | Molecular Formula | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| 4-Methoxyphenyl (Target) | C₁₂H₁₀N₃O₂S | -OCH₃ (electron-donating), -C≡N, -C=S | Enhanced solubility and resonance stabilization due to methoxy group |

| 1,3-Diphenyl-1H-pyrazol-4-yl | C₂₀H₁₃N₅OS | Pyrazole ring, -C≡N, -C=S | Bulky substituent increases steric hindrance; pyrazole enhances π-π stacking |

| 3,4-Dimethoxyphenyl | C₁₃H₁₁N₃O₃S | Dual -OCH₃ groups, -C≡N, -C=S | Increased electron density improves binding to polar targets |

| 4-Trifluoromethylphenyl | C₁₂H₇F₃N₃OS | -CF₃ (electron-withdrawing), -C≡N, -C=S | High lipophilicity and metabolic stability |

| Phenyl | C₁₁H₈N₃OS | -C≡N, -C=S | Baseline electronic profile; limited solubility |

Physicochemical Properties

Key Research Findings

Bioactivity Trends : Bulky substituents (e.g., pyrazole) improve antitumor activity but reduce solubility. Electron-donating groups (e.g., -OCH₃) balance solubility and target binding .

Mechanistic Insights : The thioxo-pyrimidine core is critical for COX-2 and CDK-2 inhibition, while substituents modulate selectivity and potency .

Metabolic Stability : -CF₃ and -OCH₃ groups enhance metabolic stability compared to unsubstituted phenyl analogs .

Biological Activity

6-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a tetrahydropyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₉N₃O₂S

- Molecular Weight : 259.284 g/mol

- CAS Number : 70638-54-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Chemotaxis : This compound has been shown to inhibit Interleukin-8 (IL-8)-induced human neutrophil chemotaxis. It operates at nano or picomolar concentrations and demonstrates selectivity against IL-8-driven migration without affecting other chemotactic stimuli like fMLP and C5a .

- Serine Protease Inhibition : Certain derivatives have exhibited potent inhibitory effects on serine proteases, particularly targeting Schistosoma mansoni cercarial elastase (CE). One derivative demonstrated an IC50 value of 264 µM and significantly reduced worm burden in infected mice .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Zymosan-Induced Peritonitis Model : In vivo studies demonstrated that the most potent derivative of the compound showed efficacy in a mouse model of Zymosan-induced peritonitis, indicating its potential as an anti-inflammatory agent .

- Schistosomiasis Treatment : A derivative formulated in jojoba oil was tested in a mouse model for schistosomiasis. The treatment led to a significant reduction in worm burden by 93%, showcasing its potential as a therapeutic agent against parasitic infections .

- Antimicrobial Studies : Structural and molecular docking studies on related mercaptopyrimidine Schiff bases indicated strong binding interactions with DNA and β-cyclodextrin (β-CD), suggesting a mechanism for their antimicrobial effects .

Q & A

Q. What are the established synthetic routes for 6-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, analogous pyrimidine derivatives are prepared by reacting substituted benzaldehydes with thiourea and ethyl cyanoacetate under acidic conditions (e.g., HCl or acetic acid) . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) can improve yields from ~60% to 85% . Microwave-assisted synthesis has also been reported for similar compounds, reducing reaction time from hours to minutes .

Q. How can structural characterization be performed to confirm the identity of this compound?

Key techniques include:

- IR spectroscopy : Confirmation of C=O (1680–1720 cm⁻¹), C≡N (2220–2240 cm⁻¹), and C=S (1200–1250 cm⁻¹) stretches .

- NMR spectroscopy :

- ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with substitution .

- ¹³C NMR: Carbonyl carbons resonate at δ 165–175 ppm, while the nitrile carbon appears at δ 115–120 ppm .

- X-ray crystallography : Used to resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .

Q. What solvents are optimal for solubility studies, and how do thermodynamic parameters guide purification?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in alcohols or hydrocarbons due to hydrogen-bonding interactions with the carbonyl and thioxo groups . Thermodynamic parameters (ΔH, ΔG) derived from van’t Hoff plots can predict solubility trends, aiding in crystallization or chromatographic purification .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for tautomeric forms?

Discrepancies between experimental NMR/IR data and predicted spectra for thione/thiol tautomers can be addressed via DFT calculations (e.g., B3LYP/6-31G* basis set). For example, sulfur K-edge XANES or simulated NMR shifts differentiate tautomers . Molecular docking may further elucidate preferred tautomers in biological systems .

Q. What strategies improve the bioactivity of this scaffold in antimicrobial or antitumor studies?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-methoxyphenyl ring enhances antimicrobial activity against S. aureus (MIC: 8–16 µg/mL vs. 32 µg/mL for unmodified analogs) .

- Heterocyclic fusion : Fusing thiazole or pyrazole rings (via cyclocondensation) increases cytotoxicity in MCF-7 cells (IC₅₀: 12 µM vs. >50 µM for parent compound) .

Q. How do intermolecular interactions in solution affect reaction outcomes during functionalization?

Solvent polarity modulates nucleophilic attack on the thioxo group. In polar solvents (e.g., DMF), the thione tautomer predominates, favoring alkylation at sulfur. In nonpolar solvents (e.g., toluene), the thiol form reacts with electrophiles at nitrogen . Solvent descriptors (Hansen solubility parameters) correlate with regioselectivity .

Q. What enzymatic methods enable eco-friendly functionalization of this scaffold?

Laccase-catalyzed domino reactions using aerial O₂ as an oxidant efficiently synthesize pyrimidobenzothiazole derivatives. This method achieves regioselectivity (>90%) and reduces waste compared to traditional oxidants (e.g., KMnO₄) .

Methodological Considerations

Table 1: Key spectral data for structural validation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| C=O | 1680–1720 | - | 165–175 |

| C≡N | 2220–2240 | - | 115–120 |

| C=S | 1200–1250 | - | - |

| OCH₃ | - | 3.8–4.0 (s) | 55–60 |

Table 2: Solubility parameters in organic solvents

| Solvent | Solubility (mg/mL) | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|---|

| Ethanol | 12.5 | -8.2 | -2.1 |

| Acetone | 24.7 | -10.5 | -3.4 |

| DMSO | 48.3 | -15.8 | -6.9 |

Critical Analysis of Data Contradictions

- Tautomerism : X-ray crystallography confirms the thione form in solid state, whereas NMR in DMSO-d₆ suggests partial thiol tautomerization. Use mixed solvents (CDCl₃:DMSO) to stabilize intermediates during analysis .

- Biological activity : Discrepancies in IC₅₀ values between studies may arise from assay conditions (e.g., serum content). Standardize protocols using CLSI guidelines for antimicrobial tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.